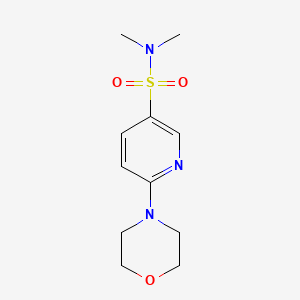
N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide, also known as MPDS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds, which are known to have a variety of pharmacological properties. MPDS has been found to have several applications in biomedical research, including as an inhibitor of certain enzymes and as a tool for studying cellular processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide is based on its ability to bind to the active site of carbonic anhydrase IX, thereby inhibiting its activity. This results in a decrease in the production of bicarbonate ions, which are essential for maintaining the pH balance of cells. The inhibition of carbonic anhydrase IX by N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide has been shown to lead to a decrease in tumor growth and metastasis in animal models.
Biochemical and Physiological Effects
In addition to its role as a carbonic anhydrase IX inhibitor, N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of other enzymes, such as acetylcholinesterase and tyrosinase. N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide has also been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide in lab experiments is its specificity for carbonic anhydrase IX. This allows researchers to study the role of this enzyme in various biological processes. However, one of the limitations of using N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide in scientific research. One area of interest is the development of new carbonic anhydrase IX inhibitors based on the structure of N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide. Another area of interest is the use of N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide as a tool for studying the role of carbonic anhydrase IX in other biological processes, such as angiogenesis and apoptosis. Additionally, the potential use of N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide as a therapeutic agent for cancer and other diseases is an area of ongoing research.
Synthesis Methods
The synthesis of N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide involves the reaction of 4-morpholinylpyridine with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization from an appropriate solvent. The yield of the synthesis is typically around 70%.
Scientific Research Applications
N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide has been extensively used in scientific research as a biochemical tool. It has been found to be a potent inhibitor of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide has also been used as a tool for studying the role of carbonic anhydrase IX in tumor growth and metastasis.
properties
IUPAC Name |
N,N-dimethyl-6-morpholin-4-ylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-13(2)18(15,16)10-3-4-11(12-9-10)14-5-7-17-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHWPIKQVQMKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN=C(C=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(4-bromophenyl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B5823372.png)



![N-[4-(diethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5823398.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5823401.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone]](/img/structure/B5823408.png)
![4-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5823415.png)

![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5823427.png)

